2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxylic acid group (-COOH), and a substituted phenyl ring with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acids.
Scientific Research Applications
2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions with enzymes and receptors. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methoxyphenyl)acetic acid: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-Amino-2-(3-bromo-phenyl)acetic acid: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid: Similar structure but with chlorine instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness
The presence of both bromine and methoxy groups in 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-2-(3-bromo-4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBQGLKBIWHTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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